molecular formula C15H19ClN2O2 B6241752 N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide CAS No. 2411195-93-0

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide

Cat. No. B6241752
CAS RN: 2411195-93-0
M. Wt: 294.8
InChI Key:
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Description

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide (N-BTHQ-Cl) is a synthetic compound that has been used in a variety of scientific research applications. N-BTHQ-Cl is an important member of the quinoline family of compounds, which are known for their biological and chemical properties. N-BTHQ-Cl has been used in the synthesis of various drugs, in the study of enzyme-catalyzed reactions, and in the study of the biochemical and physiological effects of compounds.

Mechanism of Action

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide is known to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the concentration of N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide used. In addition, N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide has been found to interact with proteins, which can lead to changes in the structure and function of the proteins.
Biochemical and Physiological Effects
N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to changes in the structure and function of proteins. In addition, N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have anti-cancer properties, as well as to have effects on the cardiovascular and nervous systems.

Advantages and Limitations for Lab Experiments

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide has several advantages for use in laboratory experiments. It is a stable compound and is easily synthesized. In addition, its inhibition of enzymes can be used to study the structure and function of proteins. However, there are also some limitations to its use in laboratory experiments. N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide is not water-soluble, and its effects on proteins may be difficult to measure due to its low solubility.

Future Directions

There are several potential future directions for research involving N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide. One potential direction is to further study its effects on enzymes and proteins. Additionally, further research could be done to study its effects on the cardiovascular and nervous systems. Additionally, further research could be done to explore its potential applications in drug development and its potential as an anti-cancer agent. Finally, further research could be done to explore its potential as an anti-inflammatory, anti-bacterial, or anti-fungal agent.

Synthesis Methods

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide can be synthesized using a variety of methods. The most common method is the acid-catalyzed condensation of 1-butanoyl-1,2,3,4-tetrahydroquinoline and 2-chloroacetamide. This reaction produces N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide in high yields. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and reductive amination reactions.

Scientific Research Applications

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for the synthesis of various drugs, and as a tool for studying the biochemical and physiological effects of compounds. In addition, N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide involves the reaction of 1-butanoyl-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-butanoyl-1,2,3,4-tetrahydroquinoline", "chloroacetyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "1. Dissolve 1-butanoyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (such as dichloromethane or chloroform).", "2. Add a base (such as triethylamine or pyridine) to the solution.", "3. Slowly add chloroacetyl chloride to the solution while stirring.", "4. Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "5. Quench the reaction by adding water to the mixture.", "6. Extract the product with a suitable organic solvent (such as ethyl acetate or dichloromethane).", "7. Purify the product by column chromatography or recrystallization." ] }

CAS RN

2411195-93-0

Product Name

N-(1-butanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-2-chloroacetamide

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.8

Purity

95

Origin of Product

United States

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